molecular formula C7H12F3N B13360106 rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine

rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine

Cat. No.: B13360106
M. Wt: 167.17 g/mol
InChI Key: ZAKCFTLJCCJOLA-PHDIDXHHSA-N
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Description

rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine: is a stereochemically defined compound belonging to the class of 2,6-disubstituted piperidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine typically involves stereoselective methods to ensure the correct configuration at the 2 and 6 positions. One common approach is the use of chiral catalysts or auxiliaries to control the stereochemistry during the formation of the piperidine ring. Key reactions include nucleophilic substitution and cyclization reactions, often under controlled temperature and pressure conditions to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.

    Substitution: Alkyl halides, halogenating agents, organic solvents, varying temperatures.

Major Products:

    Oxidation: N-oxides.

    Reduction: Methyl-substituted piperidines.

    Substitution: Halogenated or alkylated piperidines.

Scientific Research Applications

Chemistry: In synthetic chemistry, rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of chiral catalysts and ligands .

Biology and Medicine: Its structural motif is found in various bioactive molecules, making it a candidate for drug development and pharmacological studies .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • rel-(2R,6R)-2-Methyl-6-(fluoromethyl)piperidine
  • rel-(2R,6R)-2-Methyl-6-(chloromethyl)piperidine
  • rel-(2R,6R)-2-Methyl-6-(bromomethyl)piperidine

Comparison: Compared to its analogs, rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H12F3N

Molecular Weight

167.17 g/mol

IUPAC Name

(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine

InChI

InChI=1S/C7H12F3N/c1-5-3-2-4-6(11-5)7(8,9)10/h5-6,11H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

ZAKCFTLJCCJOLA-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)C(F)(F)F

Canonical SMILES

CC1CCCC(N1)C(F)(F)F

Origin of Product

United States

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